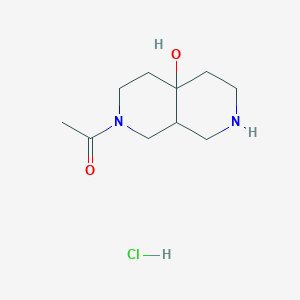

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride

Description

Properties

IUPAC Name |

1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydro-2,7-naphthyridin-2-yl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2.ClH/c1-8(13)12-5-3-10(14)2-4-11-6-9(10)7-12;/h9,11,14H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNEICCOXXXJZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CCNCC2C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Structural Modifications

The synthesis typically begins with commercially available or synthetically accessible naphthyridine derivatives, such as 2,6-diaminopyridine or related substituted naphthyridines. These compounds undergo sequential reactions to introduce functional groups necessary for subsequent transformations.

Key Steps in the Synthesis

Specific Synthesis of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt, typically by treatment with hydrochloric acid in a suitable solvent such as ethanol or methanol, followed by purification and crystallization.

Detailed Research Findings on Preparation Methods

Multi-step Organic Synthesis

Research indicates that the synthesis involves initial acetylation of amino groups on the naphthyridine core, followed by chlorination to facilitate substitution reactions. Subsequent reduction of azide intermediates yields the amino derivatives necessary for biological activity or further functionalization. Oxidation reactions, especially with selenium dioxide, are employed to introduce aldehyde functionalities critical for subsequent cyclization or derivatization.

Reaction Optimization

Studies emphasize the importance of controlling reaction parameters such as temperature, pH, and reaction time to maximize yields and purity. For example, oxidation with selenium dioxide is optimized at room temperature to prevent over-oxidation or decomposition. Similarly, reduction steps with zinc or sodium borohydride are performed under inert atmospheres to prevent side reactions.

Analytical Monitoring

High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are routinely used to monitor reaction progress, confirm structural integrity, and assess purity at each stage.

Data Tables for Synthesis Parameters

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acetylation | Acetic anhydride | - | Reflux | Overnight | 87 | Protects amino groups |

| Chlorination | POCl₃ | - | Reflux | 4 hours | 60 | Converts amino to chloro derivative |

| Azide substitution | Sodium azide | DMF | 60°C | 4 hours | 95 | Introduces azide group |

| Reduction of azide | Zn / AcOH | - | Reflux | 3 hours | 98 | Converts azide to amine |

| Oxidation | SeO₂ | Dioxane | Room temp | 12 hours | 90 | Forms aldehyde derivatives |

| Hydrochloride formation | HCl in ethanol | - | Room temp | 2 hours | Quantitative | Salt formation |

Notes on Practical Considerations and Research Findings

- Reaction Conditions: Mild temperatures and inert atmospheres are preferred to prevent decomposition.

- Purification Techniques: Column chromatography and recrystallization are essential for obtaining high-purity intermediates.

- Safety Precautions: Handling reagents like POCl₃ and selenium dioxide requires appropriate safety measures due to their corrosive and toxic nature.

- Yield Optimization: Use of excess reagents and optimized reaction times can improve overall yields, with particular attention to minimizing side reactions.

- Environmental Impact: Employing greener solvents and catalytic processes is increasingly favored for sustainable synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.

Reduction: Reduction reactions could lead to the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions might occur, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Solvents: Ethanol, methanol, dichloromethane

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Scientific Research Applications

The physical properties of this compound include its melting point, boiling point, and density, which are crucial for understanding its behavior in various applications. However, specific values for these properties were not provided in the available sources.

Medicinal Chemistry

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride is being investigated for its potential therapeutic effects. Its structure suggests it may interact with biological targets relevant to drug development.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial properties of naphthyridine derivatives, including this compound. Results indicated significant activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. This could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage. This finding opens avenues for further research into its application in neurodegenerative conditions like Alzheimer's disease.

Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable precursor for synthesizing novel chemical entities with enhanced biological activity.

Case Study: Synthesis Pathways

Researchers have explored various synthetic pathways to modify the naphthyridine core to enhance pharmacological profiles. These modifications have resulted in compounds with improved efficacy against targeted biological pathways.

Mechanism of Action

The mechanism of action of 2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tapentadol Hydrochloride

- Core Structure: Tapentadol features a bicyclic system (benzoxazine) fused with a phenol group, whereas 2-acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride has a fully saturated naphthyridine core.

- Functional Groups: Tapentadol contains a phenolic hydroxyl and methyl group, contrasting with the acetyl and hydroxyl groups in the target compound.

- Pharmacological Relevance: Tapentadol is a μ-opioid receptor agonist and norepinephrine reuptake inhibitor used for pain management. The naphthyridine derivative’s activity remains uncharacterized but may share receptor affinity due to its amine-rich structure .

Coumarin-Hydrazide Derivatives (4a–k)

- Synthesis: Compounds like (7-(arylidene-hydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl)-acetic acid arylidene-hydrazides (4a–k) are synthesized via condensation of hydrazides with aromatic aldehydes in ethanol under reflux . This contrasts with the naphthyridine derivative’s synthesis, which likely involves hydrogenation or cyclization of precursor amines.

- Structural Features: The coumarin derivatives possess planar aromatic systems with hydrazide side chains, while the naphthyridine compound is non-aromatic and features a rigid bicyclic scaffold.

- Applications : Coumarin derivatives are studied for antimicrobial and anticancer properties, whereas naphthyridine analogs may target neurological or metabolic pathways due to their amine functionality .

Pyridazinone Derivatives (8a,b and 10a,b)

- Synthesis: Pyridazinones like 8a,b and 10a,b are synthesized via nucleophilic substitution using Na₂S·9H₂O in DMF at 60°C . This differs from the naphthyridine derivative’s likely multi-step synthesis involving acetylation and hydroxylation.

- Physical Properties: Pyridazinones exhibit moderate polarity (logP ~1.5–2.0) due to sulfur and oxygen atoms, whereas the naphthyridine compound’s hydrophilicity is enhanced by its hydroxyl and ammonium groups.

- Bioactivity: Pyridazinones are explored as phosphodiesterase inhibitors, while naphthyridines may interact with ion channels or enzymes via hydrogen bonding .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-Acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride, with the CAS number 2108831-92-9, is a compound belonging to the naphthyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C10H19ClN2O2, and it has a molecular weight of approximately 234.72 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C10H19ClN2O2 |

| Molecular Weight | 234.72 g/mol |

| Purity | ≥ 95% |

| CAS Number | 2108831-92-9 |

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the breakdown of neurotransmitters in the synaptic cleft, and their inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease .

Inhibitory Studies

A study involving various naphthyridine derivatives showed that certain structural modifications could enhance the inhibitory potency against AChE and BuChE. For instance, the introduction of hydroxyl or acetamido groups at specific positions on the naphthyridine ring significantly improved biological activity.

Tautomerism and Hydrogen Bonding

The compound also exhibits interesting tautomeric properties and hydrogen bonding capabilities. Research into related naphthyridine compounds has demonstrated that these interactions can influence their solubility and bioavailability, which are critical factors in drug design.

Case Study 1: Acetylcholinesterase Inhibition

In a study by Schiedel et al. (2017), several naphthyridine derivatives were synthesized and tested for their ability to inhibit AChE. The findings suggested that modifications leading to increased hydrogen bonding interactions enhanced the inhibitory effects. The study concluded that this compound could serve as a lead compound for further development in treating cholinergic dysfunctions.

Case Study 2: Structural Analysis

Jin et al. (2007) performed a crystal structure analysis of related naphthyridine compounds, providing insights into their three-dimensional arrangements and potential interactions with biological targets. Such structural elucidation is vital for understanding how modifications to the compound can affect its biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-acetyloctahydro-2,7-naphthyridin-4a(2H)-ol hydrochloride, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis of naphthyridine derivatives typically involves multi-step reactions, such as cyclization of amine precursors with carbonyl compounds. For example, the synthesis of analogous bicyclic amines (e.g., benzo[b]1,6-naphthyridines) employs propargyl bromide in DMF with K₂CO₃ to form oxyanion intermediates, followed by quenching and purification via ethyl acetate extraction . Characterization of intermediates can be performed using nuclear magnetic resonance (NMR) for structural confirmation and thin-layer chromatography (TLC) with solvent systems like n-hexane:ethyl acetate (9:1) to monitor reaction progress .

Q. How can researchers validate the purity and identity of this compound in academic settings?

Methodological Answer: High-performance liquid chromatography (HPLC) is a robust method for purity validation. For structurally similar hydrochlorides (e.g., clonidine hydrochloride), a Kromasil C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 mol·L⁻¹ KH₂PO₄-methanol (70:30) at 1 mL·min⁻¹ flow rate and UV detection at 207 nm has demonstrated linearity (r = 0.9999) and recovery rates >99% . Mass spectrometry (MS) or infrared spectroscopy (IR) can further confirm molecular identity.

Q. What stability considerations are critical for storing this hydrochloride salt?

Methodological Answer: Hydrochloride salts are hygroscopic and prone to degradation under humidity or elevated temperatures. Stability studies should include:

- Storage conditions : Dry, airtight containers with desiccants, preferably at 2–8°C .

- Accelerated stability testing : Exposure to 40°C/75% relative humidity for 6 months to predict shelf life .

- Analytical monitoring : Regular HPLC or spectrophotometric assays to detect decomposition products (e.g., free amine or acetylated byproducts) .

Advanced Research Questions

Q. How can isotopic labeling (e.g., δ²H) be applied to study the metabolic fate of this compound in vivo?

Methodological Answer: Stable isotope tracing, as demonstrated in monarch butterfly lipid studies , can be adapted to track hydrogen incorporation into metabolites. For example:

- Synthesize a deuterated analog (e.g., ²H-labeled at the acetyl group) using deuterated acetic anhydride.

- Administer the labeled compound to model organisms and extract metabolites via liquid-liquid partitioning (e.g., ethyl acetate).

- Analyze δ²H values using isotope-ratio mass spectrometry (IRMS) to map metabolic pathways and identify degradation products .

Q. What strategies resolve contradictions in experimental data, such as discrepancies between theoretical and observed reaction yields?

Methodological Answer: Systematic troubleshooting should include:

- Reaction optimization : Vary catalysts, solvents (e.g., DMF vs. THF), and temperatures .

- Byproduct analysis : Use LC-MS to detect side products (e.g., over-acetylation or ring-opening derivatives).

- Computational validation : Density functional theory (DFT) simulations to assess reaction energetics and identify kinetically favored pathways .用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- In vitro binding assays : Radioligand displacement studies using tritiated analogs (e.g., [³H]-labeled compound) to measure affinity (Kd) .

- Molecular docking : Align the compound’s 3D structure (from X-ray crystallography or NMR) with target protein active sites using software like AutoDock Vina.

- Functional assays : Measure downstream effects (e.g., cAMP modulation for GPCR targets) in cell lines expressing the receptor of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.